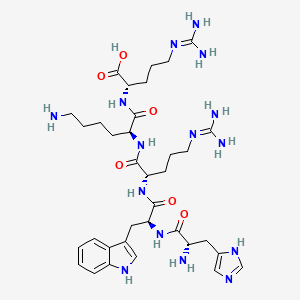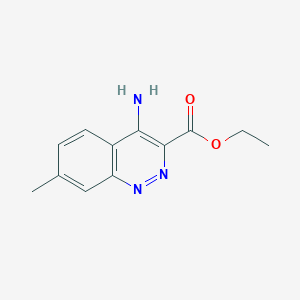![molecular formula C22H21NO B14257585 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde CAS No. 208043-04-3](/img/structure/B14257585.png)
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde is an organic compound with the molecular formula C22H21NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a phenyl group and a 2,4,6-trimethylphenyl group attached to an amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde typically involves a multi-step process. One common method is the nucleophilic substitution reaction. The precursor monomer is prepared by reacting dimethylbenzene diisocyanate with p-phenylenediamine in an appropriate solvent . This reaction forms the intermediate compound, which is then subjected to polymerization in the presence of a catalyst to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzoic acid.
Reduction: 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
科学研究应用
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA): A polymeric compound with similar structural features, used in organic electronics.
Spiro-OMeTAD: Another organic semiconductor with comparable electronic properties.
Uniqueness
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde stands out due to its unique combination of structural features and functional groups. This allows it to participate in a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .
属性
CAS 编号 |
208043-04-3 |
|---|---|
分子式 |
C22H21NO |
分子量 |
315.4 g/mol |
IUPAC 名称 |
4-(N-(2,4,6-trimethylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C22H21NO/c1-16-13-17(2)22(18(3)14-16)23(20-7-5-4-6-8-20)21-11-9-19(15-24)10-12-21/h4-15H,1-3H3 |
InChI 键 |
TUNPRCTXQWACGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)

![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)




![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)


![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
